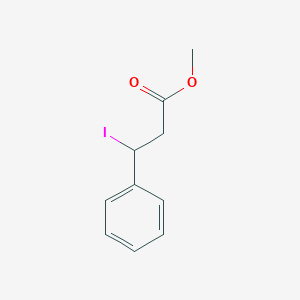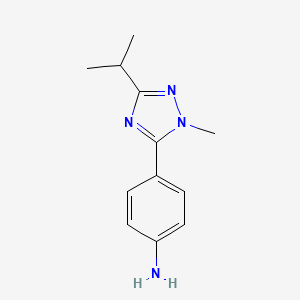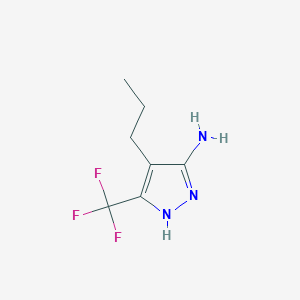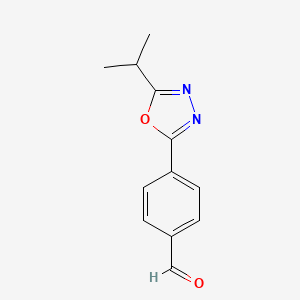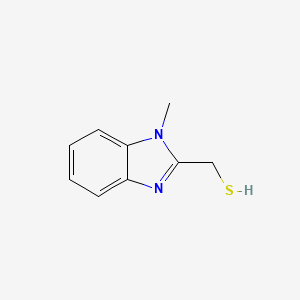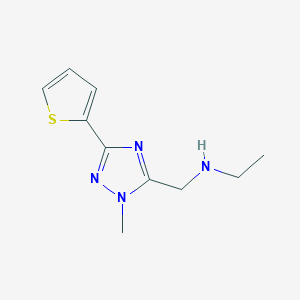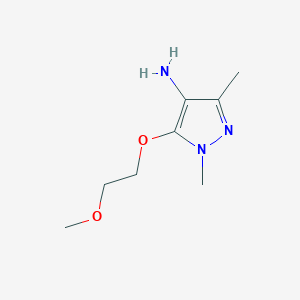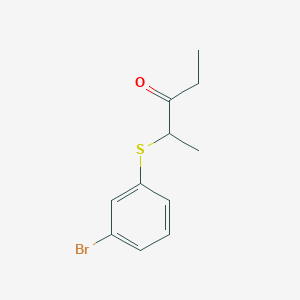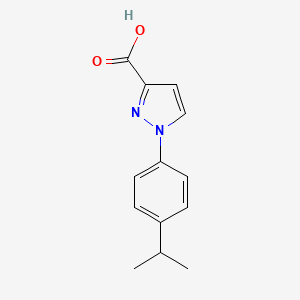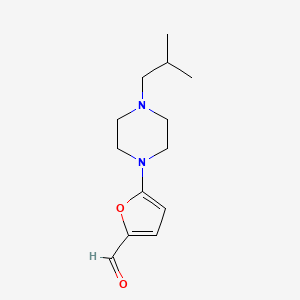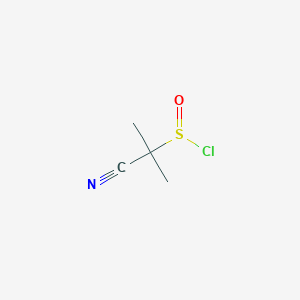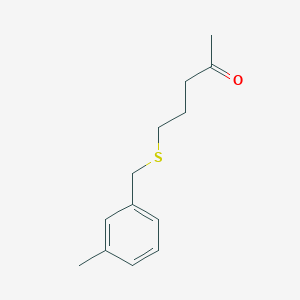
(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride is a chiral amine compound with significant relevance in pharmaceutical and chemical research. This compound is characterized by the presence of a chlorophenoxy group attached to a propan-1-amine backbone, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride typically involves the reaction of (S)-2-amino-1-propanol with 4-chlorophenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is subsequently converted to its hydrochloride salt form using hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve the use of transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted amines starting from prochiral ketones . This method ensures high enantioselectivity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral amines.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for transaminase enzymes.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2RS)-1-(4-Methoxyphenyl)propan-2-amine Hydrochloride: This compound is similar in structure but contains a methoxy group instead of a chlorophenoxy group.
(2S)-2-(4-Bromophenoxy)propan-1-amine Hydrochloride: Similar structure with a bromophenoxy group instead of a chlorophenoxy group.
Uniqueness
(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride is unique due to its specific chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H13Cl2NO |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7(6-11)12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
WTVNQCNTUWHJTF-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](CN)OC1=CC=C(C=C1)Cl.Cl |
Canonical SMILES |
CC(CN)OC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


